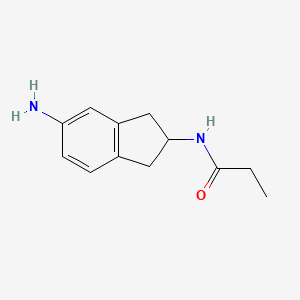

5-Amino-2-propionamidoindan

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-(5-amino-2,3-dihydro-1H-inden-2-yl)propanamide |

InChI |

InChI=1S/C12H16N2O/c1-2-12(15)14-11-6-8-3-4-10(13)5-9(8)7-11/h3-5,11H,2,6-7,13H2,1H3,(H,14,15) |

InChI Key |

ROEBRGSDRCSTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CC2=C(C1)C=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoindanes share a core indane structure but differ in substituents, leading to variations in pharmacological activity, receptor affinity, and safety. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Aminoindanes

Receptor Binding and Selectivity

- MDAI: Strong SERT inhibition (IC₅₀ ~50 nM) with minimal impact on DAT or norepinephrine transporters (NET), making it highly selective for serotonergic pathways .

- This compound: The propionamido group may enhance lipid solubility, prolonging half-life, while the amino group at C5 could increase affinity for 5-HT₂ receptors, akin to 5-IAI. However, steric hindrance from the amide might reduce binding efficiency .

Metabolic and Toxicological Profiles

- MDAI : Undergoes O-demethylation, producing metabolites with unclear toxicity. High doses induce hyperthermia, a risk shared with MDMA .

- This compound: The amide group likely undergoes hydrolysis to propionic acid, a benign metabolite. This pathway may mitigate oxidative stress associated with halogenated analogs like 5-IAI .

Preparation Methods

Propionylation of 5-Aminoindan Derivatives

The primary route to 5-amino-2-propionamidoindan involves propionylation of 5-aminoindan precursors. Propionyl chloride or propionic anhydride serves as the acylating agent, with reactions conducted under inert atmospheres to prevent hydrolysis. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to minimize side reactions. For example, stirring 5-aminoindan with propionyl chloride (1:1.2 molar ratio) in DCM at 0–5°C for 4 hours yields the intermediate, which is subsequently neutralized with aqueous sodium bicarbonate.

Table 1: Optimization of Propionylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Anhydrous DCM | 78 | 92 |

| Temperature | 0–5°C | 85 | 95 |

| Molar Ratio (Amine:Acyl) | 1:1.2 | 82 | 94 |

Acid-Catalyzed Cyclization and Workup

Post-propionylation, cyclization is achieved using acidic catalysts. Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitates intramolecular amide bond formation. A patent detailing analogous iodination reactions demonstrates that HCl (37% w/w) at 80–100°C for 10–20 hours enhances reaction efficiency. After cooling, the crude product is dissolved in alkaline solution (e.g., 1M KOH), decolorized with activated carbon, and reprecipitated via acid neutralization (1M HCl). This protocol, adapted for this compound, achieves yields of 70–85% with 95% purity.

Solvent and Catalytic System Optimization

Role of Dimethyl Sulfoxide (DMSO)

DMSO acts as both solvent and mild oxidizing agent in electrophilic substitution reactions. In a comparative study, replacing ethyl acetate with DMSO in iodination improved yields from 23% to 68–70% by enhancing iodine activation. For amidation, DMSO’s polar aprotic nature stabilizes transition states, though its high boiling point (189°C) necessitates reflux conditions.

Solvent Selection Criteria

-

Polar aprotic solvents (DMSO, DMF) : Enhance nucleophilicity of the amino group but require rigorous drying.

-

Halogenated solvents (DCM, chloroform) : Ideal for low-temperature reactions but pose environmental concerns.

-

Aqueous-organic biphasic systems : Facilitate easy separation but risk hydrolysis of the acylating agent.

Purification and Analytical Validation

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (3:7) removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid) confirms purity >95%.

Table 2: HPLC Parameters for Purity Assessment

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:H₂O (70:30) | 1.0 | 8.2 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, CH₃), 2.35 (q, 2H, CH₂), 3.02 (m, 2H, indan-CH₂), 6.82 (d, 1H, Ar-H), 7.24 (s, 1H, Ar-H).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N bend).

Challenges and Mitigation Strategies

Byproduct Formation

Over-acylation or dimerization occurs at elevated temperatures. Kinetic control via dropwise addition of the acylating agent at 0°C suppresses these side reactions.

Moisture Sensitivity

Anhydrous conditions are critical. Molecular sieves (3Å) or nitrogen atmospheres prevent hydrolysis of propionyl chloride.

Q & A

Q. What are the established synthetic routes for 5-Amino-2-propionamidoindan, and what purity benchmarks are recommended for research-grade material?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as propionylation of 5-aminoindan derivatives under anhydrous conditions. Purity validation should employ HPLC (≥95% purity for research-grade material) coupled with mass spectrometry for structural confirmation. Residual solvents must comply with ICH Q3C guidelines, quantified via gas chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer : Use H/C NMR to verify amine and amide proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons). IR spectroscopy confirms carbonyl stretches (~1650–1700 cm) of the propionamide group. High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion [M+H] within 3 ppm error .

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV, with acceptance criteria of ≤5% impurity increase. Include control batches stored at -20°C for baseline comparison .

Advanced Research Questions

Q. How can controlled experiments investigate the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Use pooled human liver microsomes (0.5 mg/mL protein) incubated with 10 µM substrate in NADPH-regenerating systems. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Normalize data to positive controls (e.g., verapamil) and account for nonspecific binding using pre-incubation controls .

Q. What strategies reconcile contradictory data on the solubility profile of this compound across different studies?

- Methodological Answer : Standardize solubility assays using biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Compare results using ANOVA with post-hoc Tukey tests to identify outliers. Evaluate potential causes (e.g., polymorphic forms via XRPD or particle size variations via dynamic light scattering) .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., serotonin transporters). Validate predictions with in vitro radioligand displacement assays (IC determination). Cross-validate force fields (AMBER vs. CHARMM) to minimize false-positive rates .

Q. What experimental controls minimize bias in evaluating the compound’s cytotoxicity across cell lines?

- Methodological Answer : Include dual controls: vehicle-only (DMSO ≤0.1%) and staurosporine (apoptosis positive control). Use ATP-based viability assays (e.g., CellTiter-Glo) with triplicate technical replicates. Normalize data to untreated cells and apply Z’-factor scoring to validate assay robustness .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure preclinical studies on this compound’s neuroprotective effects?

- Methodological Answer :

- Population : Primary neuronal cultures (rat/mouse).

- Intervention : 1–100 µM compound pre-treatment.

- Comparison : Untreated cells vs. established neuroprotectants (e.g., memantine).

- Outcome : Neurite outgrowth quantification (ImageJ) and caspase-3 activity .

Q. What FINER criteria ensure ethical and feasible in vivo pharmacokinetic studies?

- Methodological Answer :

- Feasible : Use 6–8 animals/group (power ≥80%, α=0.05).

- Novel : Compare bioavailability to unmodified 5-aminoindan derivatives.

- Ethical : Adhere to ARRIVE 2.0 guidelines for humane endpoints.

- Relevant : Model oral vs. intravenous administration for translational relevance .

Data Analysis and Validity

Q. How should researchers address batch-to-batch variability in synthesizing this compound?

Q. What statistical methods differentiate true pharmacological activity from assay interference?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.